

Recommended working concentration for BMS-986104 hydrochloride

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Compound of Interest

Compound Name: BMS-986104 hydrochloride

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Application Notes and Protocols for BMS-986104 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 hydrochloride is a selective partial agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] It is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P), which then acts on the S1P1 receptor. This receptor plays a critical role in lymphocyte trafficking, making BMS-986104 a compound of interest for the research of autoimmune diseases.[2][3][4] Preclinical studies have shown that BMS-986104 demonstrates a differentiated profile in terms of cardiovascular and pulmonary safety compared to other S1P1 receptor modulators, while maintaining efficacy in models of autoimmune disease.[2][3]

These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways to guide researchers in utilizing **BMS-986104 hydrochloride** in their studies.

Quantitative Data Summary

The in vitro activity of the active phosphate metabolite, BMS-986104-P, has been characterized in various functional assays. The following tables summarize the key quantitative data.





In Vitro Potency and Efficacy of BMS-986104-Phosphate

(BMS-986104-P)

Assay Type	Receptor	Parameter	Value	Efficacy
Radioligand Binding	Human S1P1	EC50	0.23 nM	-
cAMP Inhibition	Human S1P1	EC50	0.03 nM	100% (Full Agonist)
Receptor Internalization	Human S1P1	EC50	0.22 nM	66% (Partial Agonist)
ERK Phosphorylation	Human S1P1	EC50	33 nM	100% (Full Agonist)
GTPyS Binding	Human S1P1	EC50	0.11 nM	81% (Partial Agonist)

Data sourced from preclinical pharmacology studies.[2]

Recommended In Vivo Dosina

Animal Model	Dosing Regimen	Application
Mouse T-cell Transfer Colitis Model	0.5, 10, and 30 mg/kg, oral administration	Evaluation of efficacy in an autoimmune disease model.
Mouse Lymphocyte Reduction Model	1 mg/kg, oral administration	Assessment of pharmacodynamic effect on lymphocyte counts.

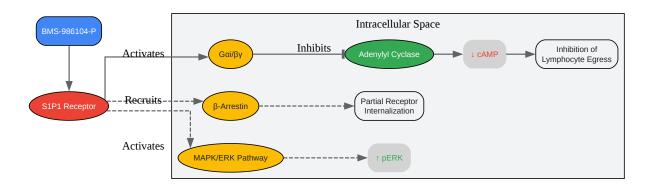
Data sourced from preclinical pharmacology studies.[2]

Signaling Pathway

BMS-986104-P acts as a partial agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it primarily activates the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This



signaling cascade is crucial for regulating lymphocyte egress from secondary lymphoid organs. The compound shows biased agonism, with a more potent effect on the cAMP pathway compared to the β -arrestin recruitment and subsequent receptor internalization, or the ERK phosphorylation pathway.



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S1P1 Receptor Signaling Pathway for BMS-986104-P.

Experimental Protocols In Vitro Assays

1. GTPyS Binding Assay

This assay measures the activation of G proteins coupled to the S1P1 receptor.

- Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [35S]GTPyS, is used to quantify this exchange.
- Recommended Concentration Range for BMS-986104-P: 0.01 nM to 1 μM.
- Protocol:
 - Prepare cell membranes from cells overexpressing the human S1P1 receptor.



- \circ In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 μ M GDP).
- Add serial dilutions of BMS-986104-P.
- Add cell membranes (typically 5-20 μg of protein per well).
- Initiate the reaction by adding [35S]GTPyS (final concentration ~0.1 nM).
- Incubate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration through a glass fiber filter plate.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity bound to the filters using a scintillation counter.
- Analyze the data using non-linear regression to determine EC50 and Emax values.

2. cAMP Inhibition Assay

This assay measures the functional consequence of Gαi activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

- Principle: Cells are stimulated with forskolin to increase intracellular cAMP levels. The ability
 of an S1P1 agonist to inhibit this increase is measured.
- Recommended Concentration Range for BMS-986104-P: 0.001 nM to 100 nM.
- Protocol:
 - Plate cells expressing the human S1P1 receptor in a 96-well plate and culture overnight.
 - Pre-incubate the cells with serial dilutions of BMS-986104-P for 15-30 minutes.
 - Stimulate the cells with forskolin (e.g., 10 μM) for 15-30 minutes at 37°C.
 - Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).



 Analyze the data to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

In Vivo Study

T-cell Transfer Model of Colitis in Mice

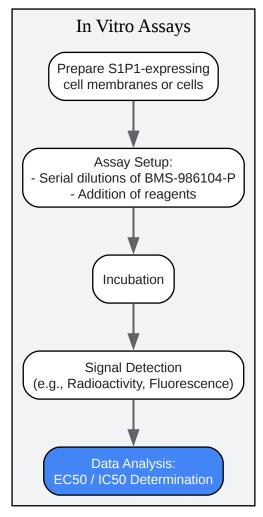
This model is used to evaluate the efficacy of immunomodulatory compounds in a model of inflammatory bowel disease.

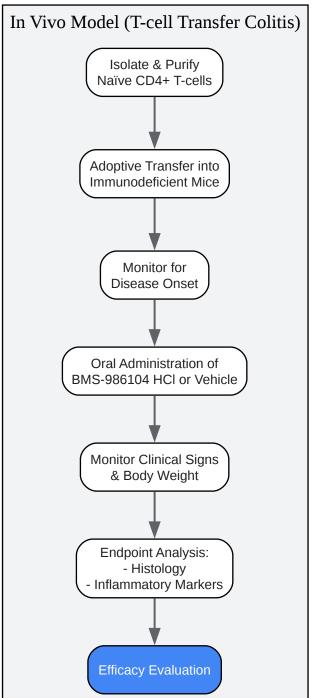
- Principle: Adoptive transfer of naïve CD4+ T cells (CD4+CD45RBhigh) into immunodeficient mice (e.g., RAG1⁻/⁻) induces colitis, which can be ameliorated by effective immunosuppressive agents.
- Recommended Dosing for BMS-986104 hydrochloride: 0.5, 10, and 30 mg/kg, administered orally once daily.
- Protocol:
 - Isolate CD4⁺ T cells from the spleens of donor mice.
 - Purify the naïve T cell population (CD45RBhigh) using cell sorting.
 - Inject approximately 4-5 x 10⁵ naïve T cells intraperitoneally into recipient immunodeficient mice.
 - Monitor the mice for signs of colitis, such as weight loss and diarrhea, typically starting 2-3 weeks after cell transfer.
 - Initiate treatment with BMS-986104 hydrochloride or vehicle control once clinical signs appear.
 - Continue daily oral dosing for the duration of the study (e.g., 3-4 weeks).
 - At the end of the study, sacrifice the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers.



Evaluate treatment efficacy based on changes in body weight, disease activity index,
 colon length and weight, and histological score.

Experimental Workflow Visualization





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